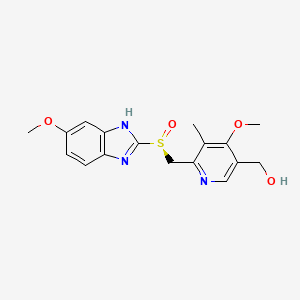
N-Formyl Atomoxetine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Formyl Atomoxetine, also known as (R)-N-Methyl-N-(3-phenyl-3-(o-tolyloxy)propyl)formamide, is a chemical compound with the molecular formula C18H21NO2 and a molecular weight of 283.4 g/mol. It is a derivative of Atomoxetine, a medication primarily used to treat attention deficit hyperactivity disorder (ADHD).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Formyl Atomoxetine can be synthesized through various synthetic routes, including the reaction of Atomoxetine with formic acid under controlled conditions. The reaction typically involves heating Atomoxetine with formic acid in the presence of a suitable catalyst to facilitate the formylation process.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where Atomoxetine and formic acid are mixed and heated under controlled conditions. The process is monitored to ensure the purity and yield of the final product. The reaction mixture is then purified through crystallization or other separation techniques to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: N-Formyl Atomoxetine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
N-Formyl Atomoxetine has several scientific research applications across different fields:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of Atomoxetine and its impurities.
Biology: Research studies have explored its potential as a modulator of neurotransmitter systems, particularly in the context of ADHD treatment.
Medicine: this compound is investigated for its pharmacological properties and potential therapeutic applications in neurological disorders.
Industry: It serves as an intermediate in the synthesis of other pharmaceutical compounds and is used in quality control processes.
Mecanismo De Acción
The mechanism by which N-Formyl Atomoxetine exerts its effects involves its interaction with neurotransmitter systems in the brain. It acts as a selective norepinephrine reuptake inhibitor, increasing the levels of norepinephrine in the synaptic cleft, which helps improve attention and focus. The molecular targets and pathways involved include the norepinephrine transporter (NET) and various signaling pathways related to cognitive function.
Comparación Con Compuestos Similares
Atomoxetine
Methylphenidate
Amphetamine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C18H21NO2 |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
N-methyl-N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]formamide |
InChI |
InChI=1S/C18H21NO2/c1-15-8-6-7-11-17(15)21-18(12-13-19(2)14-20)16-9-4-3-5-10-16/h3-11,14,18H,12-13H2,1-2H3/t18-/m1/s1 |
Clave InChI |
UIZPUNCNSJQPGS-GOSISDBHSA-N |
SMILES isomérico |
CC1=CC=CC=C1O[C@H](CCN(C)C=O)C2=CC=CC=C2 |
SMILES canónico |
CC1=CC=CC=C1OC(CCN(C)C=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B15354736.png)
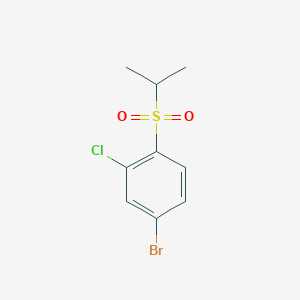
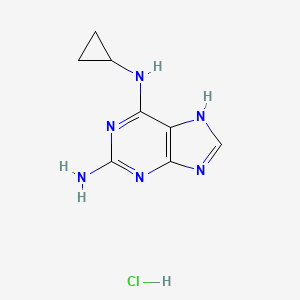
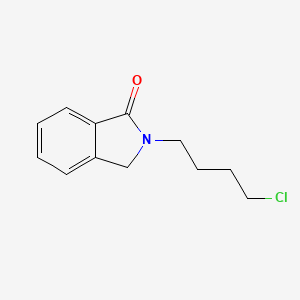

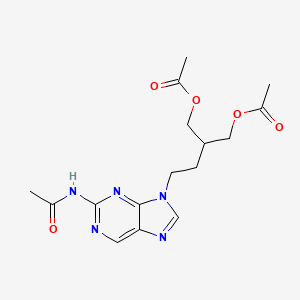
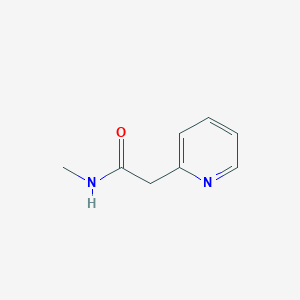
![N-[2-propan-2-yloxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide](/img/structure/B15354788.png)
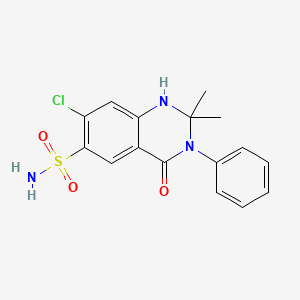
![N-((1S,6S)-6-(3-(5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl)-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2,2-difluorocyclohexyl)-2,2-difluoropropanamide](/img/structure/B15354793.png)
![2,2'-[(2,6-Dimethylphenyl)azanediyl]diacetic acid](/img/structure/B15354794.png)
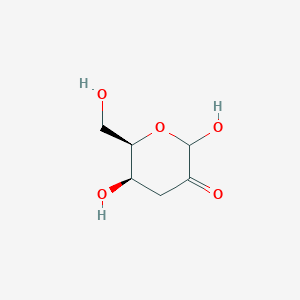
![4-[[1-(6-Bromopyridin-2-yl)piperidin-4-yl]-(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B15354817.png)
